2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride
Overview
Description
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClN2O3. It is a derivative of phenylpropanolamine, featuring an amino group and a nitro group on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride typically involves the nitration of phenylpropanolamine followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of strong acids like hydrochloric acid and reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino and nitro groups play a crucial role in binding to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
- 2-Amino-2-(4-nitrophenyl)propan-1-ol
- 2-Amino-2-(2-nitrophenyl)propan-1-ol
Uniqueness
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-amino-2-(3-nitrophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-9(10,6-12)7-3-2-4-8(5-7)11(13)14;/h2-5,12H,6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENBGFJHXYMRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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